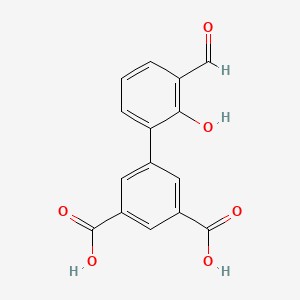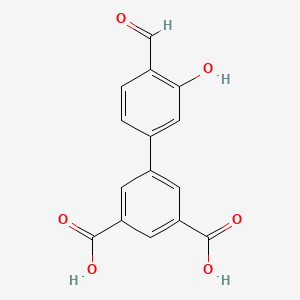
5-(3,5-Dicarboxyphenyl)-2-formylphenol, 95%
Descripción general
Descripción
5-(3,5-Dicarboxyphenyl)-2-formylphenol, 95% (5-DCFP) is a small molecule that has been used in a variety of scientific research applications. It is an aromatic compound with a molecular weight of 197.11 g/mol and a melting point of 79-83°C. 5-DCFP is a versatile compound that can be used in a variety of biochemical and physiological studies. It has been used in studies of enzyme kinetics, protein-protein interactions, and gene expression.
Aplicaciones Científicas De Investigación
5-(3,5-Dicarboxyphenyl)-2-formylphenol, 95% has been used in a variety of scientific research applications, including enzyme kinetics, protein-protein interactions, and gene expression studies. It has been used in studies of enzyme kinetics to study the effects of various substrates on enzyme activity. It has also been used in studies of protein-protein interactions to investigate the role of small molecules in protein-protein interactions. In addition, 5-(3,5-Dicarboxyphenyl)-2-formylphenol, 95% has been used in studies of gene expression to investigate the effects of various chemicals on gene expression.
Mecanismo De Acción
The mechanism of action of 5-(3,5-Dicarboxyphenyl)-2-formylphenol, 95% is not fully understood. However, it is believed that the compound binds to certain proteins and enzymes, which then leads to changes in the activity of those proteins and enzymes. It is also believed that 5-(3,5-Dicarboxyphenyl)-2-formylphenol, 95% may interact with other molecules, such as DNA, RNA, and lipids, which could lead to changes in gene expression and other biochemical processes.
Biochemical and Physiological Effects
The biochemical and physiological effects of 5-(3,5-Dicarboxyphenyl)-2-formylphenol, 95% are not fully understood. However, it is believed that the compound may affect the activity of certain enzymes and proteins, which could lead to changes in the biochemical processes of the cells. In addition, 5-(3,5-Dicarboxyphenyl)-2-formylphenol, 95% may interact with other molecules, such as DNA, RNA, and lipids, which could lead to changes in gene expression and other biochemical processes.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using 5-(3,5-Dicarboxyphenyl)-2-formylphenol, 95% in laboratory experiments include its low cost, its availability, and its versatility. 5-(3,5-Dicarboxyphenyl)-2-formylphenol, 95% is a relatively inexpensive compound and is readily available from many chemical suppliers. In addition, it can be used in a variety of biochemical and physiological studies.
The limitations of using 5-(3,5-Dicarboxyphenyl)-2-formylphenol, 95% in laboratory experiments include its low solubility in water and its potential toxicity. 5-(3,5-Dicarboxyphenyl)-2-formylphenol, 95% is not very soluble in water, which can limit its use in certain types of experiments. In addition, 5-(3,5-Dicarboxyphenyl)-2-formylphenol, 95% is a potentially toxic compound and should be handled with caution.
Direcciones Futuras
The future directions for 5-(3,5-Dicarboxyphenyl)-2-formylphenol, 95% include further research into its biochemical and physiological effects, as well as its potential applications in drug development and drug delivery. Additionally, further research into the mechanism of action of 5-(3,5-Dicarboxyphenyl)-2-formylphenol, 95% could lead to the development of new therapeutic agents. In addition, further research into the synthesis methods of 5-(3,5-Dicarboxyphenyl)-2-formylphenol, 95% could lead to the development of more efficient and cost-effective methods for synthesizing the compound. Finally, further research into the potential toxicity of 5-(3,5-Dicarboxyphenyl)-2-formylphenol, 95% could lead to the development of safer and more effective compounds.
Métodos De Síntesis
5-(3,5-Dicarboxyphenyl)-2-formylphenol, 95% can be synthesized by a variety of methods, including organic synthesis and chemical synthesis. The most commonly used method is the Wittig reaction, which involves the use of a phosphonium salt and aldehyde. The reaction is typically performed at room temperature and yields a 95% pure product. Other methods for synthesizing 5-(3,5-Dicarboxyphenyl)-2-formylphenol, 95% include the use of Grignard reagents, the use of aryl halides, and the use of aryl boronic acids.
Propiedades
IUPAC Name |
5-(4-formyl-3-hydroxyphenyl)benzene-1,3-dicarboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10O6/c16-7-9-2-1-8(6-13(9)17)10-3-11(14(18)19)5-12(4-10)15(20)21/h1-7,17H,(H,18,19)(H,20,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XPDARTILVKCDIY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C2=CC(=CC(=C2)C(=O)O)C(=O)O)O)C=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50685346 | |
| Record name | 4'-Formyl-3'-hydroxy[1,1'-biphenyl]-3,5-dicarboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50685346 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
286.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(3,5-Dicarboxyphenyl)-2-formylphenol | |
CAS RN |
1261950-40-6 | |
| Record name | 4'-Formyl-3'-hydroxy[1,1'-biphenyl]-3,5-dicarboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50685346 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![6-[3-(Cyclopropylaminocarbonyl)phenyl]-2-formylphenol, 95%](/img/structure/B6378866.png)


![4-[3-(Cyclopropylaminocarbonyl)phenyl]-2-formylphenol, 95%](/img/structure/B6378874.png)

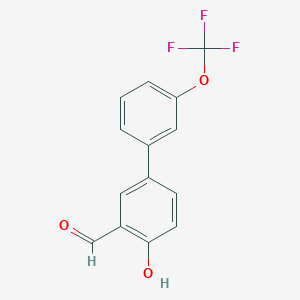
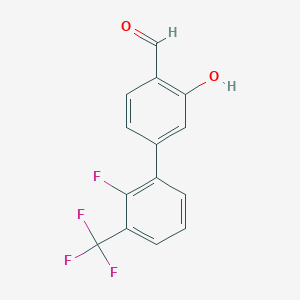
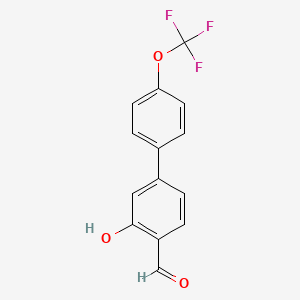
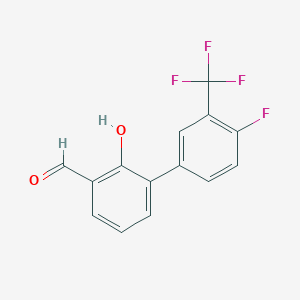
![5-[4-(Ethylcarbamoyl)-3-fluorophenyl]-2-formylphenol, 95%](/img/structure/B6378941.png)
![4-[4-(Ethoxycarbonyl)-3-fluorophenyl]-2-formylphenol, 95%](/img/structure/B6378943.png)
![4-[4-(Ethylcarbamoyl)-3-fluorophenyl]-2-formylphenol, 95%](/img/structure/B6378945.png)
